Nickel, [[1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]](2-)]-, (SP-4-2)-
Description
The nickel(II) complex "Nickel, [1,1'-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[2-naphthalenolato-κO]]-, (SP-4-2)-" is a tetradentate Schiff base complex with a square planar geometry (SP-4-2) . Its structure features a 1,2-phenylenediimine bridge coordinating via two imine nitrogen atoms (κN) and two naphthalenolato oxygen atoms (κO). The ligand framework arises from the condensation of 1,2-phenylenediamine with 2-hydroxy-1-naphthaldehyde, forming a rigid, conjugated system.
Properties
CAS No. |
20437-10-9 |
|---|---|
Molecular Formula |
C28H18N2NiO2 |
Molecular Weight |
473.1 g/mol |
IUPAC Name |
nickel(2+);1-[[2-[(2-oxidonaphthalen-1-yl)methylideneamino]phenyl]iminomethyl]naphthalen-2-olate |
InChI |
InChI=1S/C28H20N2O2.Ni/c31-27-15-13-19-7-1-3-9-21(19)23(27)17-29-25-11-5-6-12-26(25)30-18-24-22-10-4-2-8-20(22)14-16-28(24)32;/h1-18,31-32H;/q;+2/p-2 |
InChI Key |
SQYSKCSEVOCXOD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3N=CC4=C(C=CC5=CC=CC=C54)[O-])[O-].[Ni+2] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- typically involves the reaction of nickel salts with ligands such as 1,2-phenylenebis(nitrilo-kappaN)methylidyne and 2-naphthalenolato-kappaO. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the formation of the complex . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel oxides.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0), depending on the reducing agents used.
Substitution: Ligand substitution reactions can occur, where the existing ligands are replaced by other ligands, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization processes.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where substrates bind and undergo reactions. The specific molecular targets and pathways depend on the nature of the substrates and the reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Nickel Schiff Base Complexes
Structural and Ligand Modifications
Table 1: Structural Comparison of Nickel Complexes
Key Observations :
Spectroscopic Properties
Table 2: IR and NMR Data Comparison
Key Observations :
Electrochemical and Physical Properties
Table 3: Electrochemical and Conductance Data
Key Observations :
- Neutral complexes (e.g., target compound, [Ni(Salphen(CH3O)2)]) exhibit low conductance (~3 S·cm²·mol⁻¹), typical of non-electrolytes .
- Ionic derivatives (e.g., Ni/Na complex) show higher conductance due to charge mobility .
Biological Activity
Nickel, specifically the compound Nickel, [1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- , is a complex coordination compound that exhibits significant biological activity. This compound is characterized by its intricate structure and unique oxidation state of nickel, typically in the +2 oxidation state. The biological implications of this compound are diverse, ranging from its catalytic properties to its potential interactions with biological macromolecules.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
Structural Features
- Ligands : The compound features ligands such as phenylene and naphthalenolato groups, which enhance its stability and reactivity.
- Coordination Environment : The geometry around the nickel ion is typically octahedral due to the coordination with multiple donor atoms from the ligands.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Nickel(II) Nitrate | Simple nitrate coordination | Commonly used as a precursor but lacks complex ligand interactions |
| Cobalt(II) Complexes | Similar ligand types but different metal center | Cobalt exhibits different catalytic properties compared to nickel |
| Copper(II) Complexes | Often involves similar bidentate ligands | Copper complexes are generally more reactive towards oxidation than nickel |
Nickel's ability to stabilize multiple oxidation states while engaging in diverse ligand interactions sets it apart from these similar compounds.
Research indicates that Nickel complexes can interact with various biological molecules, including proteins and nucleic acids. The mechanisms of action include:
- Enzyme Mimicry : Nickel can mimic certain enzymes, facilitating biochemical reactions.
- Reactive Oxygen Species (ROS) Generation : Nickel complexes may generate ROS, leading to oxidative stress in cells.
- DNA Binding : Some studies suggest that nickel complexes can bind to DNA, potentially affecting gene expression and cellular functions.
Case Studies
- Anticancer Activity : A study demonstrated that Nickel complexes exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The mechanism was attributed to the induction of apoptosis through ROS generation .
- Antimicrobial Properties : Nickel complexes have shown antimicrobial activity against various pathogens. Research indicated that these complexes disrupt bacterial cell membranes and inhibit vital metabolic processes .
- Neurotoxicity Studies : Investigations into the neurotoxic effects of nickel compounds have revealed that prolonged exposure can lead to neuronal damage and cognitive deficits in animal models. This highlights the need for careful handling and assessment of nickel-containing compounds .
Synthesis Methods
The synthesis of Nickel, [1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- typically involves several steps:
- Preparation of Ligands : Synthesize the required ligands through organic synthesis methods.
- Complex Formation : Mix nickel salts with the ligands under controlled conditions (temperature, pH) to facilitate complex formation.
- Purification : Employ techniques such as recrystallization or chromatography to obtain pure complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
